molecular formula C11H12N4O B1613296 2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine CAS No. 885277-84-9

2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine

Cat. No.: B1613296
CAS No.: 885277-84-9
M. Wt: 216.24 g/mol
InChI Key: KZBYZQKJWLTIKT-UHFFFAOYSA-N
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Description

2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrolidine and oxadiazole moiety

Mechanism of Action

Target of Action

The primary target of 2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

This compound acts as a non-steroidal agonist of GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The result of the compound’s action is the modulation of metabolic and inflammatory responses. By selectively activating GPBAR1, it can potentially help in the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents like NH4Cl/Zn powder, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions yield amino derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine is unique due to its combined structural features of pyridine, pyrrolidine, and oxadiazole rings. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

3-pyridin-2-yl-5-pyrrolidin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-2-6-12-8(4-1)10-14-11(16-15-10)9-5-3-7-13-9/h1-2,4,6,9,13H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBYZQKJWLTIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630577
Record name 2-[5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-84-9
Record name 2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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